![molecular formula C6H7NO3 B026824 4,5-Dimethylisoxazole-3-carboxylic acid CAS No. 100047-61-8](/img/structure/B26824.png)
4,5-Dimethylisoxazole-3-carboxylic acid
Overview
Description
4,5-Dimethylisoxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Isoxazole oxides.
Reduction: Isoxazole alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in various organic reactions, including electrophilic and nucleophilic substitutions.
-
Reactivity Profiles : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications. For instance:
- Oxidation : Converts to isoxazole oxides using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols using lithium aluminum hydride.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate | Isoxazole oxides |
Reduction | Lithium aluminum hydride | Isoxazole alcohols |
Substitution | N-bromosuccinimide | Substituted isoxazoles |
Biology
- Enzyme Inhibition : Research indicates that 4,5-Dimethylisoxazole-3-carboxylic acid may act as an enzyme inhibitor, impacting various biochemical pathways. Its mechanism involves binding to active or allosteric sites on enzymes.
- Biochemical Studies : The compound has been investigated for its role in cellular processes and signal transduction pathways, influencing gene expression through interactions with proteins and nucleic acids.
Medicine
- Anti-inflammatory and Analgesic Properties : The compound has shown potential in preclinical studies for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Anticancer Research : There are ongoing investigations into its anticancer properties, with preliminary findings suggesting it may inhibit tumor growth through modulation of specific signaling pathways.
Industry
- Material Science : this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance in electronics.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of this compound against a specific target enzyme involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity at low micromolar concentrations.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute examined the compound's effects on melanoma cells. The study demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 4,5-Dimethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through interactions with proteins and nucleic acids, influencing gene expression and signal transduction pathways .
Comparison with Similar Compounds
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 4,5-Dimethylisoxazole-3-carboxamide
- 4,5-Dimethylisoxazole-3-carboxylate
Comparison: 4,5-Dimethylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity under certain conditions, making it a valuable compound for various applications .
Biological Activity
Overview
4,5-Dimethylisoxazole-3-carboxylic acid (DMICA) is a heterocyclic compound characterized by its five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention due to its notable biological activities, including potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of DMICA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 141.12 g/mol. The structure features a carboxylic acid functional group that plays a crucial role in its biological interactions.
The biological activity of DMICA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor , modulating biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can influence gene expression and signal transduction pathways, resulting in diverse physiological effects .
Anticancer Properties
DMICA has been investigated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against several human cancer cell lines. For instance, the compound showed moderate antiproliferative activity against HL-60 (promyelocytic leukemia) cells with an IC50 value of approximately 28 µM . This suggests that DMICA may disrupt cellular proliferation in cancerous cells, potentially leading to therapeutic applications in oncology.
Anti-inflammatory Effects
Research indicates that DMICA possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Such activities position DMICA as a candidate for developing anti-inflammatory therapies .
Enzyme Inhibition
DMICA has been studied for its role as an enzyme inhibitor , particularly against acetyl-CoA and other metabolic enzymes. This competitive inhibition is significant for drug design, especially in targeting metabolic pathways associated with diseases like cancer and metabolic disorders .
Comparative Analysis with Similar Compounds
A comparative study of DMICA with other isoxazole derivatives reveals unique properties due to its specific substitution pattern. For example:
Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Enzyme Inhibition |
---|---|---|---|
This compound | 28 µM (HL-60) | Yes | Yes |
3,5-Dimethylisoxazole-4-carboxylic acid | Not specified | Moderate | Yes |
4,5-Dimethylisoxazole-3-carboxamide | Not specified | Yes | Moderate |
This table illustrates that while other compounds exhibit similar activities, DMICA's specific structure contributes to its distinct efficacy profiles.
Case Studies and Research Findings
Several studies have highlighted the biological activity of DMICA:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of DMICA on various human cancer cell lines, demonstrating significant inhibition of cell growth in HL-60 cells .
- Mechanistic Insights : Research investigating the mechanism of action revealed that DMICA can bind to the active site of enzymes involved in metabolic pathways, leading to competitive inhibition .
- Therapeutic Potential : The compound has been explored for its potential use in developing new therapeutic agents targeting inflammation and cancer due to its favorable pharmacological profile .
Properties
IUPAC Name |
4,5-dimethyl-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPASEZGNSBTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426997 | |
Record name | 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-61-8 | |
Record name | 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethyl-isoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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